N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. The reaction conditions often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as Alzheimer's disease and cancer.
Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its unique properties may enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding to these targets can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Uniqueness: N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide stands out due to its specific structural features, such as the presence of the methanesulfonyl group and the benzyl moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-18-11-12-20-21(14-18)30-23(24-20)25(15-16-7-4-3-5-8-16)22(26)17-9-6-10-19(13-17)31(2,27)28/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBDNNXMNCFFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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